2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde

Catalog No.
S13992006
CAS No.
M.F
C11H9BrO3
M. Wt
269.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyd...

Product Name

2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde

IUPAC Name

2-bromo-4-methoxy-3-prop-2-ynoxybenzaldehyde

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C11H9BrO3/c1-3-6-15-11-9(14-2)5-4-8(7-13)10(11)12/h1,4-5,7H,6H2,2H3

InChI Key

DNBYNBPLTDCMLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)OCC#C

2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde is a complex organic compound characterized by the presence of a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzaldehyde moiety. Its molecular formula is C12H11BrO3C_{12}H_{11}BrO_3, and it features a unique arrangement of functional groups that contribute to its chemical reactivity and potential biological activity.

This compound is notable for its structural features, which include:

  • Bromine atom: This halogen enhances the compound's electrophilic properties.
  • Methoxy group: This substituent can influence the electron density on the aromatic ring, affecting reactivity.
  • Prop-2-yn-1-yloxy group: This alkyne moiety may participate in various

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using agents like potassium permanganate.
  • Reduction: The aldehyde can also be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Alkyne Reactions: The prop-2-yn-1-yloxy group allows for reactions typical of alkynes, such as cycloadditions or coupling reactions.

Preliminary studies indicate that 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde may exhibit biological activities due to its unique functional groups. For instance, compounds with similar structures have shown potential anti-cancer properties and interactions with various biological targets, including enzymes involved in metabolic pathways. The specific interactions of this compound with biological systems remain an area for further research.

The synthesis of 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and propargyl bromide.
  • Base Catalysis: A base such as potassium carbonate is used in an anhydrous solvent like dimethylformamide (DMF).
  • Reaction Conditions: The reaction mixture is stirred at controlled temperatures (e.g., 30 °C) for several hours until completion is indicated by thin-layer chromatography (TLC).
  • Workup: After the reaction, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate), followed by drying and purification steps.

This method allows for efficient formation of the desired product with good yields.

2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may lead to new drug candidates targeting specific biological pathways.
  • Material Science: The compound could be utilized in producing specialty chemicals or polymers.

Several compounds share structural similarities with 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde, including:

  • 4-Methoxybenzaldehyde: Lacks the bromine and propynyloxy groups but shares the methoxy and aldehyde functionalities.
  • Propargyl Alcohol: Contains the alkyne moiety but lacks the aromatic structure and other substituents.
  • Bromoacetophenone: Similar in having a bromine substituent but differs in structure and functionality.
Compound NameStructural FeaturesUnique Aspects
4-MethoxybenzaldehydeMethoxy, AldehydeSimpler structure
Propargyl AlcoholAlkyneNo aromatic ring
BromoacetophenoneBromine, KetoneDifferent functional group

The uniqueness of 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde lies in its combination of multiple functional groups that allow for diverse chemical reactivity and potential biological activity, making it a valuable compound in both synthetic chemistry and medicinal research.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

267.97351 g/mol

Monoisotopic Mass

267.97351 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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